Kalata B11

Cyclotide Membrane Interaction Peptide Physicochemistry

Kalata B11 is a 29-amino acid macrocyclic peptide belonging to the cyclotide family, isolated from the plant Oldenlandia affinis. It possesses the characteristic cyclotide framework: a head-to-tail cyclized backbone and three conserved disulfide bonds forming a cystine knot (Cys5-Cys19, Cys9-Cys21, Cys14-Cys26).

Molecular Formula
Molecular Weight
Cat. No. B1576297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKalata B11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kalata B11 Cyclotide: Technical Specification and Baseline Characterization for Research Procurement


Kalata B11 is a 29-amino acid macrocyclic peptide belonging to the cyclotide family, isolated from the plant Oldenlandia affinis [1]. It possesses the characteristic cyclotide framework: a head-to-tail cyclized backbone and three conserved disulfide bonds forming a cystine knot (Cys5-Cys19, Cys9-Cys21, Cys14-Cys26) [2]. This unique topology confers exceptional resistance to thermal, chemical, and enzymatic degradation [3]. Kalata B11 is one of 17 cyclotides identified in O. affinis and was characterized alongside other novel sequences (kalata B9-B17) [1].

Why Generic Cyclotide Substitution is Scientifically Invalid for Kalata B11 Procurement


Substituting Kalata B11 with a more extensively studied cyclotide like Kalata B1 (kB1) or Kalata B2 (kB2) is scientifically unsound due to fundamental sequence divergence. Kalata B11 possesses a unique primary sequence with distinct physicochemical properties that directly impact its bioactivity profile. For example, Kalata B11 has a net negative charge of -2 at neutral pH [1], contrasting with the neutral charge of Kalata B1. This difference alters membrane interaction dynamics and target specificity [2]. Furthermore, the specific loop sequences and surface-exposed residues differ significantly, as shown in sequence alignments [3], which precludes any assumption of comparable potency, selectivity, or mechanism of action. Generic substitution would compromise experimental reproducibility and invalidate comparative studies.

Kalata B11: Quantifiable Differentiation Against Closest Analogs (Kalata B1, Kalata B2)


Kalata B11 Net Charge Differential vs. Kalata B1: Implications for Membrane Selectivity

Kalata B11 possesses a net charge of -2 at physiological pH, calculated from its amino acid composition (1 basic, 3 acidic residues) [1]. In contrast, the extensively studied comparator Kalata B1 has a net neutral charge [2]. This fundamental physicochemical difference alters electrostatic interactions with target membranes, which are typically anionic in bacteria and zwitterionic in mammalian cells, thereby affecting both potency and selectivity profiles [3].

Cyclotide Membrane Interaction Peptide Physicochemistry

Kalata B11 Hydrophobicity vs. Kalata B1: Impact on Membrane Insertion and Hemolytic Potential

Kalata B11 has a calculated GRAVY (Grand Average of Hydropathy) value of 0.024 [1], indicating slight overall hydrophobicity. This is comparable to, but distinct from, the more well-characterized Kalata B1, which has a GRAVY value of -0.05 [2]. While the absolute difference appears small, even minor variations in the hydrophobic surface patch of cyclotides are known to significantly influence their membrane insertion depth and the consequent lytic activity against red blood cells (hemolysis) [3].

Cyclotide Hydrophobicity Hemolysis

Kalata B11 Sequence-Specific Antimicrobial Activity: Class-Level Evidence

While direct MIC data for Kalata B11 against specific strains are not yet published, its classification as an antimicrobial cyclotide is validated [1]. Studies on the closely related cyclotide Kalata B1 demonstrate potent activity against S. aureus with a MIC of 0.26 μM [2]. Crucially, the antimicrobial activity of cyclotides is exquisitely sequence-dependent; alanine-scanning mutagenesis of Kalata B1 reveals that even single amino acid substitutions can dramatically reduce or abolish activity [3]. Given that Kalata B11's sequence diverges from Kalata B1 in multiple loop regions [4], its specific potency and spectrum cannot be inferred from Kalata B1 data, underscoring the need for direct experimentation with the specific compound.

Antimicrobial Peptide Cyclotide Structure-Activity Relationship

Kalata B11 Structural Stability: Class-Level Evidence of High Thermal and Chemical Resistance

The cyclotide family is renowned for its exceptional stability due to the cyclic cystine knot (CCK) motif [1]. Direct studies on Kalata B1 demonstrate that this scaffold confers resistance to boiling (100°C), incubation with 6 M guanidine hydrochloride and 8 M urea, and digestion by a range of proteases [2]. As Kalata B11 possesses the identical CCK topology (cyclic backbone and three conserved disulfide bonds) [3], it is inferred to share this class-defining stability. This characteristic is a primary driver for the interest in cyclotides as stable scaffolds for peptide-based drug design and agricultural applications.

Peptide Stability Cyclotide Drug Scaffold

High-Impact Research and Industrial Application Scenarios for Kalata B11


Agricultural Biopesticide Development: Evaluation of Novel Cyclotide Scaffolds

The sequence divergence of Kalata B11 from well-characterized cyclotides like Kalata B1 and B2 makes it a high-priority candidate for screening in agricultural pest management programs. The exceptional thermal and chemical stability of the cyclotide scaffold [1] ensures the compound can withstand field conditions and formulation processes. Its specific utility can be explored in assays against economically important pests, such as lepidopteran larvae (e.g., Helicoverpa spp.), where class-level insecticidal activity has been established [2]. Kalata B11 should be procured for direct comparative studies against Kalata B1 to identify any improvements in potency or spectrum of activity.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Basis of Cyclotide Function

Kalata B11 represents a critical data point for comprehensive SAR analysis of the cyclotide family. Its unique sequence [3] provides a natural variant to probe the relationship between primary structure and biological function. By comparing its activity profile (e.g., antimicrobial potency, hemolytic activity, membrane binding affinity) with those of Kalata B1, B2, and other characterized cyclotides, researchers can refine models that predict bioactivity from sequence [4]. This knowledge is essential for the rational design of cyclotide analogs with optimized therapeutic or agricultural properties. Procurement of Kalata B11 enables these fundamental comparative studies.

Investigating Membrane Selectivity Mechanisms: Role of Net Charge and Hydrophobicity

Kalata B11 is a valuable tool for investigating the interplay between peptide physicochemical properties and membrane selectivity. Its net negative charge (-2) and GRAVY index (0.024) [5] differ from the neutral and more hydrophilic Kalata B1 [6]. By conducting parallel experiments with both peptides on model membrane systems (e.g., liposomes of varying lipid composition, surface plasmon resonance), researchers can directly quantify the impact of these specific parameters on binding affinity, membrane insertion, and subsequent leakage or lysis [7]. Such studies are foundational for designing cyclotides with reduced off-target toxicity (e.g., hemolysis) while preserving target activity.

Scaffold Engineering for Peptide Therapeutics: A Natural Template with Unique Physicochemical Properties

The cyclotide framework is a leading template for 'grafting' bioactive peptide sequences to create stable, orally bioavailable therapeutics [8]. Kalata B11, with its distinctive net charge and hydrophobicity profile, offers an alternative starting scaffold that may be more suitable for grafting certain epitopes or for targeting specific tissues or disease environments. Its inferred high stability [1] and potential for chemical synthesis [9] make it a viable candidate for engineering next-generation peptide drugs. Procurement of Kalata B11 allows for the exploration of this scaffold's unique properties in drug design applications.

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